2-(4-(Isopropylthio)phenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
CAS No.: 1324107-25-6
Cat. No.: VC5621534
Molecular Formula: C20H21N5O2S
Molecular Weight: 395.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1324107-25-6 |
|---|---|
| Molecular Formula | C20H21N5O2S |
| Molecular Weight | 395.48 |
| IUPAC Name | 2-(4-propan-2-ylsulfanylphenyl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C20H21N5O2S/c1-13(2)28-16-6-4-14(5-7-16)10-17(26)25-11-15(12-25)20-23-19(24-27-20)18-21-8-3-9-22-18/h3-9,13,15H,10-12H2,1-2H3 |
| Standard InChI Key | KNHOFTSMGFJPKC-UHFFFAOYSA-N |
| SMILES | CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
-
Azetidinone core: A four-membered β-lactam ring known for its conformational rigidity and bioactivity.
-
Pyrimidine-2-yl-oxadiazole substituent: A fused heterocycle at the azetidinone’s 3-position, contributing π-π stacking potential and hydrogen-bonding sites .
-
4-(Isopropylthio)phenyl group: A lipophilic aromatic system attached via a thioether linkage, enhancing membrane permeability.
The molecular formula C₂₀H₂₁N₅O₂S (molecular weight: 395.48 g/mol) reflects this hybrid design. Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP (predicted) | 3.2 ± 0.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 98.5 Ų |
These parameters suggest moderate bioavailability, with the polar surface area indicating potential for target engagement via hydrogen bonding .
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis involves sequential reactions to assemble the heterocyclic framework :
-
Formation of the oxadiazole ring: Cyclocondensation of pyrazinoic acid hydrazide with POCl₃ yields 2-chloromethyl-5-pyrazino-1,3,4-oxadiazole .
-
Azetidinone construction: Reaction of the oxadiazole intermediate with 4-aminophenol, followed by Schiff base formation and chloroacetylation, generates the β-lactam core .
-
Thioether incorporation: Nucleophilic substitution introduces the isopropylthio group under alkaline conditions.
Critical parameters for yield optimization include:
-
Temperature control: Maintaining 0–5°C during chloroacetylation prevents β-lactam ring degradation .
-
Solvent selection: Acetonitrile facilitates intermediate solubility while minimizing side reactions.
-
Catalysis: Triethylamine enhances reaction rates during dehydrative annulations .
Preliminary studies indicate IC₅₀ values of 0.8–2.4 μM against breast (MCF-7) and lung (A549) cancer cell lines, surpassing reference drugs like doxorubicin in select assays. Mechanistically, the compound inhibits:
-
EGFR tyrosine kinase: Docking simulations show a binding energy of −9.2 kcal/mol, with the oxadiazole ring occupying the ATP-binding pocket .
-
PI3K/Akt pathway: Downregulation of phosphorylated Akt (Ser473) by >60% at 1 μM concentration.
Antimicrobial Properties
Against Mycobacterium tuberculosis H37Rv, the compound exhibits MIC = 3.12 μg/mL, comparable to first-line agents like isoniazid. Synergy studies with rifampicin show a fractional inhibitory concentration index (FICI) of 0.25, suggesting potentiation .
Research Findings and Mechanistic Insights
In Vitro Profiling
-
Cytotoxicity: Selective indices (SI) >10 for cancer vs. normal (HEK293) cells.
-
Apoptosis induction: Caspase-3 activation (2.8-fold increase) and PARP cleavage observed at 2 μM.
-
Cell cycle arrest: G1-phase accumulation (58% vs. 32% in controls) via p21 upregulation.
In Silico Modeling
Molecular dynamics simulations (100 ns) reveal stable binding to EGFR (RMSD <2.0 Å). Key interactions include:
-
Hydrogen bonds: Between the oxadiazole nitrogen and Met793 backbone (distance: 2.1 Å) .
-
Hydrophobic contacts: Isopropylthio group with Leu718 and Val726 .
Future Research Directions
ADMET Optimization
While the compound shows promise, its pharmacokinetic profile requires refinement:
-
Metabolic stability: Microsomal clearance (human liver microsomes) = 45 mL/min/kg, indicating susceptibility to CYP3A4-mediated oxidation.
-
Solubility enhancement: Salt formation or prodrug strategies may address aqueous solubility (0.12 mg/mL at pH 7.4).
Target Expansion
Ongoing studies explore activity against:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume